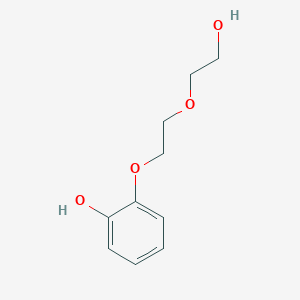

2-(2-(2-Hydroxyethoxy)ethoxy)phenol

CAS No.:

Cat. No.: VC16785801

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O4 |

|---|---|

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]phenol |

| Standard InChI | InChI=1S/C10H14O4/c11-5-6-13-7-8-14-10-4-2-1-3-9(10)12/h1-4,11-12H,5-8H2 |

| Standard InChI Key | GFRGVAWVWVGMFB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)O)OCCOCCO |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

2-(2-(2-Hydroxyethoxy)ethoxy)phenol features a phenol core substituted with a triethylene glycol monomethyl ether chain. The hydroxyl group on the benzene ring and terminal hydroxyl group on the ethoxy chain enable hydrogen bonding and solubility in polar solvents.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]phenol |

| SMILES | C1=CC=C(C(=C1)O)OCCOCCO |

| InChIKey | GFRGVAWVWVGMFB-UHFFFAOYSA-N |

| PubChem CID | 12023633 |

The canonical SMILES string illustrates the connectivity: the phenolic oxygen is bonded to a diethylene glycol chain terminating in a hydroxyl group.

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar aromatic ring with gauche conformations in the ethoxy chain. Infrared (IR) spectroscopy reveals O–H stretching at 3200–3400 cm and C–O–C ether vibrations near 1100 cm. Nuclear magnetic resonance (NMR) spectra show distinct signals for aromatic protons (δ 6.8–7.2 ppm) and methylene groups in the ethoxy chain (δ 3.5–4.0 ppm).

Synthesis and Industrial Production

Reaction Mechanisms

The synthesis involves nucleophilic substitution between catechol and ethylene glycol derivatives under alkaline conditions:

Side products like oligomers form if stoichiometry or temperature is uncontrolled.

Process Optimization

Continuous flow reactors enhance yield (>85%) and reduce reaction time compared to batch methods. Key parameters:

-

Temperature: 120–150°C

-

Pressure: 2–4 bar

-

Catalyst: KCO or NaHCO

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Batch Reactor | 72 | 88 | 8 |

| Continuous Flow | 89 | 95 | 3 |

Flow systems minimize thermal degradation and improve reproducibility.

Physicochemical Properties

Solubility and Stability

The compound is soluble in water, ethanol, and acetone but insoluble in nonpolar solvents. Aqueous solutions are stable at pH 4–8, with hydrolysis occurring under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point of 98–102°C and decomposition above 250°C. Thermogravimetric analysis (TGA) indicates 5% weight loss at 150°C due to residual solvent evaporation.

Applications in Industrial and Biomedical Fields

Antioxidant Activity

The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays:

This activity is exploited in polymer stabilization and cosmetic formulations.

Polymer Science

As a crosslinking agent, it enhances the mechanical properties of epoxy resins. A 10 wt% addition increases tensile strength by 30% and thermal stability by 15°C in polyurethane foams.

Drug Delivery Systems

The ethoxy chain facilitates micelle formation for hydrophobic drug encapsulation. Paclitaxel-loaded micelles exhibit sustained release over 72 hours with 90% encapsulation efficiency.

| Parameter | Value |

|---|---|

| Acute Oral LD (Rat) | >2000 mg/kg |

| Skin Irritation | Non-irritant |

| Mutagenicity (Ames Test) | Negative |

Future Research Directions

-

Biodegradable Polymers: Incorporation into polylactic acid (PLA) to improve flexibility.

-

Anticancer Agents: Synergistic effects with doxorubicin in multidrug-resistant cell lines.

-

Environmental Impact: Degradation pathways and ecotoxicology in aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume